molecular formula C19H22F2N4O3 B6105531 methyl (2S,4S,5R)-5-(2,3-difluorophenyl)-1-methyl-4-(2-pyrazol-1-ylethylcarbamoyl)pyrrolidine-2-carboxylate

methyl (2S,4S,5R)-5-(2,3-difluorophenyl)-1-methyl-4-(2-pyrazol-1-ylethylcarbamoyl)pyrrolidine-2-carboxylate

Cat. No.: B6105531
M. Wt: 392.4 g/mol
InChI Key: MRSPQSRCPWMVQY-QRTARXTBSA-N
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Description

Methyl (2S,4S,5R)-5-(2,3-difluorophenyl)-1-methyl-4-(2-pyrazol-1-ylethylcarbamoyl)pyrrolidine-2-carboxylate is a synthetic organic compound It is characterized by its complex structure, which includes a pyrrolidine ring, a difluorophenyl group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4S,5R)-5-(2,3-difluorophenyl)-1-methyl-4-(2-pyrazol-1-ylethylcarbamoyl)pyrrolidine-2-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction.

    Attachment of the Pyrazole Moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

    Final Esterification: The carboxylic acid group is esterified to form the methyl ester.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or pyrrolidine rings.

    Reduction: Reduction reactions could target the carbonyl groups or the difluorophenyl moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential use as a drug candidate for treating diseases.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might act by:

    Binding to Enzymes: Inhibiting or modulating their activity.

    Interacting with Receptors: Altering signal transduction pathways.

    Modifying Gene Expression: Affecting transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,4S,5R)-5-(2,3-difluorophenyl)-1-methyl-4-(2-pyrazol-1-ylethylcarbamoyl)pyrrolidine-2-carboxylate: can be compared with other pyrrolidine-based compounds or those containing difluorophenyl and pyrazole groups.

Uniqueness

    Structural Features: The combination of the pyrrolidine ring with difluorophenyl and pyrazole groups is unique.

    Biological Activity: Its specific interactions with biological targets might differ from similar compounds, leading to unique therapeutic effects.

Properties

IUPAC Name

methyl (2S,4S,5R)-5-(2,3-difluorophenyl)-1-methyl-4-(2-pyrazol-1-ylethylcarbamoyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N4O3/c1-24-15(19(27)28-2)11-13(17(24)12-5-3-6-14(20)16(12)21)18(26)22-8-10-25-9-4-7-23-25/h3-7,9,13,15,17H,8,10-11H2,1-2H3,(H,22,26)/t13-,15-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSPQSRCPWMVQY-QRTARXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC(C1C2=C(C(=CC=C2)F)F)C(=O)NCCN3C=CC=N3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](C[C@@H]([C@@H]1C2=C(C(=CC=C2)F)F)C(=O)NCCN3C=CC=N3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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